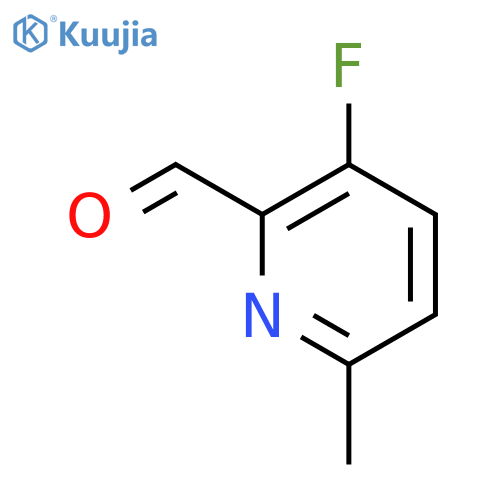Cas no 884495-48-1 (3-fluoro-6-methylpyridine-2-carbaldehyde)

884495-48-1 structure
商品名:3-fluoro-6-methylpyridine-2-carbaldehyde
3-fluoro-6-methylpyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-formyl-6-methylpyridine
- 3-fluoro-6-methyl-2-Pyridinecarboxaldehyde
- 3-fluoro-6-methylpyridine-2-carbaldehyde
- AS-53973
- MFCD08277291
- P17355
- EN300-2977986
- AMY28490
- SB21346
- SCHEMBL17429949
- DTXSID601266114
- Z1198177138
- CS-0051358
- 3-fluoro-6-methylpyridine-2-carboxaldehyde
- 3-fluoro-6-methylpicolinaldehyde
- 884495-48-1
- AKOS006288147
- 3-Fluoro-2-formyl-6-picoline
-
- MDL: MFCD08277291
- インチ: InChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
- InChIKey: QZRIZGILKSORNO-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=C(C=C1)F)C=O
計算された属性
- せいみつぶんしりょう: 139.04300
- どういたいしつりょう: 139.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- PSA: 29.96000
- LogP: 1.34160
3-fluoro-6-methylpyridine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB486840-1 g |
3-Fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 1g |
€595.00 | 2022-07-29 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1442-1G |
3-fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 97% | 1g |
¥ 1,122.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D633975-1g |
3-fluoro-6-methylpicolinaldehyde |
884495-48-1 | 95% | 1g |
$495 | 2024-05-25 | |
| Enamine | EN300-2977986-0.1g |
3-fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 95.0% | 0.1g |
$84.0 | 2025-03-19 | |
| Enamine | EN300-2977986-5.0g |
3-fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 95.0% | 5.0g |
$983.0 | 2025-03-19 | |
| Enamine | EN300-2977986-2.5g |
3-fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 95.0% | 2.5g |
$531.0 | 2025-03-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F177919-1g |
3-fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 97% | 1g |
¥3330.90 | 2023-09-02 | |
| 1PlusChem | 1P0036LA-250mg |
3-FLUORO-2-FORMYL-6-PICOLINE |
884495-48-1 | 95% | 250mg |
$79.00 | 2024-04-20 | |
| A2B Chem LLC | AB47710-1g |
3-Fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 97% | 1g |
$162.00 | 2023-12-29 | |
| eNovation Chemicals LLC | D633975-1g |
3-fluoro-6-methylpicolinaldehyde |
884495-48-1 | 95% | 1g |
$495 | 2025-02-22 |
3-fluoro-6-methylpyridine-2-carbaldehyde 関連文献
-
Alexandra I. Gaudette,Agnes E. Thorarinsdottir,T. David Harris Chem. Commun. 2017 53 12962
884495-48-1 (3-fluoro-6-methylpyridine-2-carbaldehyde) 関連製品
- 312-21-0(4-(Trifluoromethylsulfonyl)benzonitrile)
- 884495-34-5(5-fluoro-6-methylpyridine-2-carbaldehyde)
- 31224-43-8(3-Fluoropyridine-2-carbaldehyde)
- 780801-58-3(3,5-difluoropyridine-2-carbaldehyde)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:884495-48-1)3-fluoro-6-methylpyridine-2-carbaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):217.0/366.0